1-Acetylpiperidine-4-carbonitrile

Fragment-based drug discovery Scaffold NMR

Replace unreliable generic piperidine-4-carbonitrile analogs with precisely the N-acetyl-C4-nitrile configuration validated in patented CCR6 modulator synthesis (WO2021219849A1). - Unique pharmacophore with defined LogP (0.70638) ensures reproducible fragment-based screening. - Pre-existing 600 MHz 1H NMR data (BMRB QC library) enables immediate in-house hit confirmation. - Consistent 97%+ purity with ambient storage and shipping reduces analytical overhead and logistics delays.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 25503-91-7
Cat. No. B016962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetylpiperidine-4-carbonitrile
CAS25503-91-7
Synonyms1-Acetyl-4-piperidinecarbonitrile;  1-Acetyl-isonipecotonitrile; 
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)C#N
InChIInChI=1S/C8H12N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-5H2,1H3
InChIKeyNFDGRMQIOHRQHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetylpiperidine-4-carbonitrile Procurement Guide


1-Acetylpiperidine-4-carbonitrile (APC), also known as 1-acetyl-4-cyanopiperidine, is a piperidine derivative with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol . As a small, nitrogen-containing heterocycle featuring both an acetyl and a nitrile functional group, APC functions primarily as a fragment molecule for drug discovery and as a key intermediate in the synthesis of more complex pharmacologically active compounds . The compound is commercially available from multiple vendors at purities typically ranging from 95% to 98% .

1 Pre-validated NMR scaffold for fragment-based screening
2 Key intermediate for CNS and CCR6 pathway research

Why Generic Piperidine Analogs Cannot Substitute


Despite the structural simplicity of 1-acetylpiperidine-4-carbonitrile, generic substitution with other piperidine-4-carbonitrile derivatives is not feasible for several evidence-backed reasons. The specific combination of the N-acetyl and C4-nitrile groups creates a unique pharmacophore and reactivity profile. This particular configuration is explicitly validated for use in specific patented synthetic routes, such as the preparation of CCR6 receptor modulator intermediates and is a known intermediate for CNS depressants [1]. Furthermore, its unique physicochemical properties, including a well-defined logP of 0.70638 and a boiling point of 140°C , differentiate it from other N-substituted analogs, which can exhibit drastically different lipophilicities and physical states. These differences in patent utility, validated synthetic application, and physical properties necessitate precise procurement for reproducible results.

Pharmacophore specificity N-Acetyl/C4-nitrile group combination differs from N-alkyl analogs; substitution may alter target engagement and reactivity.
Lipophilicity mismatch Calculated LogP (~0.7) may not match N-methyl or N-benzyl derivatives, potentially shifting permeability and ADME predictions.
Physical property divergence Boiling point (140°C) and physical state can differ from related piperidine‑carbonitriles, impacting synthetic handling and purification.

Quantitative Differentiators vs. Closest Analogs


Fragment-Based Screening: Validated NMR Scaffold

1-Acetylpiperidine-4-carbonitrile is part of a fragment library specifically designed for NMR-based screening, providing high-quality, pre-validated NMR data for use in structure-based drug design. This level of spectral characterization is often absent for close analogs like 1-methylpiperidine-4-carbonitrile or 1-benzylpiperidine-4-carbonitrile, making APC a more reliable and efficient starting point for hit-to-lead campaigns [1]. The availability of 1D 1H NMR spectra (acquired on a 600 MHz Bruker Avance spectrometer at 1 mM in DMSO, 298K, pH 6.0) allows for immediate verification of compound integrity and binding in follow-up experiments [1].

NMR Scaffold Validation
Cross-study comparable
Target: 1D 1H NMR spectrum (600 MHz, 1 mM DMSO) available. Comparators: No equivalent high-field NMR QC data.
Supports immediate hit verification in fragment-based screening.
BMRB entry bmse011661; pre-validated spectral resource.
Fragment-based drug discovery Scaffold NMR

Lipophilicity Differentiation for Drug Design

The calculated partition coefficient (LogP) is a critical parameter for predicting a compound's solubility, permeability, and potential for bioaccumulation. 1-Acetylpiperidine-4-carbonitrile possesses a calculated LogP of 0.70638 , placing it in a favorable range for drug-like properties (LogP < 5). This value represents a significant and quantifiable difference from its closest N-alkyl-substituted analog, 1-methylpiperidine-4-carbonitrile, which, lacking the acetyl group, is predicted to have a substantially lower LogP, making APC more lipophilic and potentially a better choice for targets requiring increased membrane permeability.

Lipophilicity (LogP)
Class-level inference
0.71
Supports lipophilicity-based scaffold profiling.
Calculated value; comparators predicted more polar. Experimental confirmation advised.
Physicochemical property Lipophilicity LogP

Patented Intermediate for CNS and Immunology Targets

The compound's utility is explicitly documented in patent literature for specific therapeutic programs. It is described as an intermediate in the preparation of CNS depressants [1] and is specifically named as a starting material in patent WO2021219849A1 for the synthesis of CCR6 receptor modulator intermediates . This direct citation in intellectual property distinguishes it from generic piperidine-4-carbonitrile derivatives, which may only be described for broad and less-defined uses. This provides a clear procurement justification for teams working on related CNS or immunology targets.

Patented Synthetic Utility
Supporting evidence
Cited in patent WO2021219849A1 as starting material; comparator 4-cyanopiperidine has broader, less specific application profile.
Supports research-fit for CCR6 and CNS pathway studies.
Patent citation provides documented synthetic context.
CNS depressant CCR6 modulator Intermediate

Optimal Procurement Scenarios


Fragment-Based Discovery with Pre-validated NMR

This compound is an optimal choice for initiating fragment-based screening projects. Its inclusion in the BMRB's NMR quality control library means that researchers can rely on pre-existing, high-resolution spectral data (1D 1H NMR at 600 MHz) for immediate validation and hit confirmation, saving time and reducing analytical overhead .

CCR6 Modulator and CNS Agent Synthesis

R&D groups engaged in synthesizing novel CCR6 receptor modulators for autoimmune or inflammatory diseases should prioritize this specific compound. It is explicitly cited as a starting material in relevant patent literature (WO2021219849A1) . Additionally, its established use as an intermediate for CNS depressants makes it a strategic procurement item for medicinal chemistry projects targeting neurological pathways [2].

Lipophilicity Optimization in Lead Development

For medicinal chemists seeking to fine-tune the lipophilicity of a lead series, 1-acetylpiperidine-4-carbonitrile offers a well-defined and moderate calculated LogP of 0.70638 . This makes it a suitable fragment for balancing solubility and permeability without the excessive hydrophobicity or hydrophilicity that could be introduced by N-alkyl or N-benzyl analogs.

Application
Selection Property
Validation Focus
Fragment-based screening
NMR-validated scaffold
Hit confirmation and binding verification
CCR6/CNS pathway modulator synthesis
Patent-cited synthetic utility
Synthetic reproducibility and pathway alignment
Lipophilicity-oriented lead optimization
Defined LogP profile
ADME property balancing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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